benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves a multi-step process starting from pyrazole-3-carboxylic acids. One common method includes the formation of an amide, followed by pyrazine ring closure, hydrolysis, and dehydration . The reaction conditions often involve the use of reagents such as ammonium acetate in acetic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the availability of starting materials, and maintaining reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Benzyl 2-carboxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Reduction: Benzyl 2-hydroxymethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid .
- 5-Benzyl 2-Ethyl 6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5 (4H)-Dicarboxylate .
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one derivatives .
Uniqueness
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound noted for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that includes both pyrazole and pyrazine rings. Its molecular formula is C15H15N3O3, and it has a molecular weight of approximately 285.30 g/mol . The unique arrangement of functional groups contributes to its biological activity.
This compound acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. By influencing mGluR2 receptor activity, this compound may help regulate neurotransmission and synaptic plasticity .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory and neuroprotective properties. These effects suggest potential therapeutic applications in conditions characterized by neuroinflammation .
Antimicrobial Activity
In addition to its neurological applications, this compound has shown promise in antimicrobial evaluations. Studies have reported its effectiveness against various bacterial strains, indicating a broader spectrum of biological activity .
Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : The compound is synthesized through multi-step reactions that enhance its yield and purity. Techniques include nucleophilic attacks facilitated by the electron-donating and withdrawing characteristics of substituents on the pyrazole ring .
- Binding Affinity Studies : Interaction studies utilizing radiolabeled ligand binding assays demonstrate that this compound has a significant binding affinity for mGluR2 receptors. Electrophysiological recordings further elucidate its modulatory effects on receptor activity .
Comparative Analysis with Related Compounds
The following table summarizes structural analogs and their notable features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₅H₁₄BrN₃O₃ | Brominated derivative with enhanced reactivity |
Benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₅H₁₄F₃N₃O₃ | Incorporates trifluoromethyl group for increased lipophilicity |
Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₄H₁₈N₄O₂ | Simplified structure with potential for different biological activity |
These compounds illustrate how variations in substituents can influence biological activity and pharmacological properties.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Neuroprotection Against Glutamate Toxicity : In vitro studies demonstrated that this compound could mitigate neuronal damage induced by excessive glutamate levels.
- Antimicrobial Efficacy : Evaluations against common pathogens revealed significant inhibition rates comparable to standard antimicrobial agents.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
benzyl 2-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c19-10-13-8-14-9-17(6-7-18(14)16-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,8,10H,6-7,9,11H2 |
InChI Key |
SCVUJCBXFCACES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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